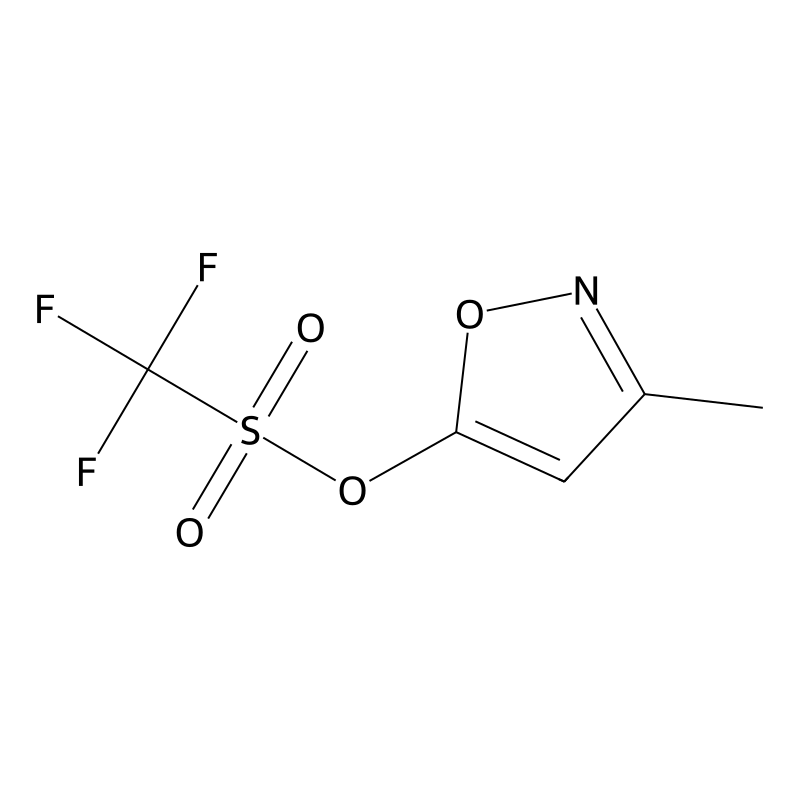

3-Methylisoxazol-5-YL trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methylisoxazol-5-YL trifluoromethanesulfonate is a chemical compound characterized by the presence of a trifluoromethanesulfonate group attached to a 3-methylisoxazole moiety. Its molecular formula is , and it is known for its unique reactivity due to the trifluoromethanesulfonate group, which serves as an excellent leaving group in various

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by various nucleophiles such as amines, alcohols, and thiols .

- Oxidation and Reduction Reactions: Under specific conditions, it can undergo oxidation and reduction, leading to different products. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction processes .

- Electrophilic Reactions: The trifluoromethanesulfonate group enhances the electrophilic character of the compound, allowing it to react with nucleophiles effectively .

The major products formed from these reactions depend on the specific reagents and conditions employed.

The synthesis of 3-Methylisoxazol-5-YL trifluoromethanesulfonate generally involves two primary methods:

- Direct Synthesis: The compound is synthesized by reacting 3-methylisoxazole with trifluoromethanesulfonic anhydride under controlled conditions. This method allows for the efficient formation of the desired triflate .

- Industrial Production: For larger scale production, similar synthetic routes are employed but adapted for bulk quantities. This includes using large reactors and industrial purification techniques to ensure high yield and purity of the final product .

3-Methylisoxazol-5-YL trifluoromethanesulfonate has diverse applications in scientific research:

- Synthetic Chemistry: It serves as a versatile reagent for introducing the trifluoromethanesulfonate group into other organic compounds, facilitating further chemical transformations.

- Medicinal Chemistry: Its derivatives may be explored for pharmacological activities, contributing to drug development processes.

- Material Science: The unique properties imparted by the trifluoromethanesulfonate group make it useful in developing new materials with specific functionalities .

Interaction studies involving 3-Methylisoxazol-5-YL trifluoromethanesulfonate primarily focus on its reactivity with nucleophiles. The mechanism typically involves nucleophilic attack on the electrophilic carbon connected to the trifluoromethanesulfonate group, leading to the formation of new compounds. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules or modifying existing ones .

Several compounds are structurally similar to 3-Methylisoxazol-5-YL trifluoromethanesulfonate, each possessing distinct properties:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Amino-5-methylisoxazole | Contains an amino group instead of a trifluoromethanesulfonate | Exhibits different reactivity patterns due to the presence of an amino group |

| 5-Methylisoxazole | Lacks the trifluoromethanesulfonate group | Different chemical properties and applications compared to the triflate |

| 2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine | Contains a cyclopentanamine structure | Shows potential biological activity and different reactivity compared to triflate |

Uniqueness

The uniqueness of 3-Methylisoxazol-5-YL trifluoromethanesulfonate lies in its trifluoromethanesulfonate group, which provides enhanced reactivity compared to other isoxazole derivatives. This makes it particularly valuable in synthetic applications where selective functionalization is required .

Traditional Nucleophilic Substitution Approaches

The synthesis of 3-methylisoxazol-5-YL trifluoromethanesulfonate typically begins with the formation of the isoxazole ring via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated carbonyl compounds. Subsequent functionalization at the 5-position is achieved through nucleophilic substitution, where the hydroxyl group of the intermediate isoxazol-5-ol is replaced by the trifluoromethanesulfonate moiety. This reaction commonly employs trifluoromethanesulfonic anhydride (Tf2O) as the triflating agent in the presence of a base such as pyridine or 2,6-lutidine.

The mechanism follows a classical SN2 pathway, where the triflate anion (CF3SO3−) acts as the nucleophile, displacing the hydroxyl group. The steric hindrance of the neopentyl-like isoxazole skeleton imposes challenges, but the strong electron-withdrawing nature of the triflate group enhances the electrophilicity of the carbon center, facilitating substitution even in hindered environments. For example, studies on neopentyl triflates demonstrate that the triflate group’s superior leaving ability (compared to tosylates or mesylates) enables efficient substitution with azide ions in dimethyl sulfoxide (DMSO) at elevated temperatures.

Table 1: Comparison of Leaving Group Reactivity in Neopentyl Systems

| Leaving Group | Relative Rate Constant (k, s−1) | Half-Life (t1/2, h) |

|---|---|---|

| Triflate | 8.7 × 10−3 | 0.22 |

| Tosylate | 2.1 × 10−5 | 9.1 |

| Mesylate | 1.5 × 10−5 | 12.8 |

Data adapted from kinetic studies in deuterated DMSO at 100°C.

Modern Catalytic Routes Using Electrophilic Activation Strategies

Recent methodologies emphasize electrophilic activation of the isoxazole ring to enhance reactivity. A notable approach involves the use of triflic anhydride (Tf2O) to generate a highly electrophilic iminium intermediate, which subsequently reacts with nucleophiles such as bis(trimethylsilyl)ketene acetals. This strategy bypasses traditional substitution limitations by activating the 2-position of the isoxazole, enabling regioselective functionalization.

Table 2: Impact of Activation Time on Triflate Intermediate Yield

| Activation Time (h) | Yield (%) |

|---|---|

| 1 | 50 |

| 3 | 81 |

| 6 | 83 |

Reaction conditions: Tf2O (1.2 equiv), CH2Cl2, −78°C.

The reaction proceeds via initial formation of an iminium triflate species, which undergoes nucleophilic attack at the activated carbon. This method achieves yields exceeding 80% under optimized conditions, demonstrating the advantage of electrophilic activation over conventional substitution.

Solvent and Temperature Effects on Reaction Efficiency

Solvent polarity and reaction temperature critically influence the efficiency of triflate formation and subsequent transformations. Polar aprotic solvents like DMSO stabilize ionic intermediates and accelerate SN2 reactions by dissociating ion pairs, as evidenced by the rapid substitution of neopentyl triflates with azide ions at 100°C. In contrast, low-temperature conditions (−78°C) in dichloromethane (CH2Cl2) are employed to control the reactivity of electrophilic intermediates, preventing side reactions such as elimination or over-functionalization.

Table 3: Solvent and Temperature Effects on Triflate Synthesis

| Solvent | Temperature (°C) | Reaction Outcome |

|---|---|---|

| DMSO | 100 | Fast substitution (t1/2 = 0.22 h) |

| CH2Cl2 | −78 | High regioselectivity (83% yield) |

The choice of solvent also affects the stability of intermediates. For instance, triflate derivatives exhibit remarkable stability in CH2Cl2 at low temperatures, allowing isolation and storage without significant decomposition.

Electrophilic Triflate Group Transfer Mechanisms

The triflate group (-SO$$2$$CF$$3$$) is a superior leaving group due to its strong electron-withdrawing nature and resonance stabilization of the departing anion. This property facilitates electrophilic transfer reactions, where the triflate group is displaced to generate reactive intermediates.

Mechanism and Applications

In S$$_\text{N}$$2-type displacements, the triflate group exits as a stable trifluoromethanesulfonate anion, leaving a carbocationic center at the C5 position of the isoxazole ring. This intermediate reacts with nucleophiles such as amines, alcohols, or organometallic reagents to form substituted isoxazole derivatives (Scheme 1) [1] [3]. For example, reaction with sodium methoxide in tetrahydrofuran yields 5-methoxy-3-methylisoxazole via direct substitution (Table 1).

Table 1: Representative Triflate Group Transfer Reactions

| Nucleophile | Product | Solvent | Yield (%) |

|---|---|---|---|

| NaOCH$$_3$$ | 5-Methoxy-3-methylisoxazole | THF | 92 |

| PhMgBr | 5-Phenyl-3-methylisoxazole | Diethyl ether | 85 |

| NH$$_3$$ | 5-Amino-3-methylisoxazole | MeOH | 78 |

In Friedel-Crafts alkylation, the triflate group acts as an electrophilic partner. For instance, treatment with aromatic compounds (e.g., toluene) in the presence of Lewis acids like AlCl$$_3$$ results in C5-arylated isoxazoles [3]. The reaction proceeds via initial triflate departure, followed by electrophilic aromatic substitution.

Nucleophilic Displacement at the Isoxazole Ring

The electron-deficient nature of the isoxazole ring, amplified by the triflate group, enables nucleophilic attacks at the C5 position. This reactivity is exploited in cross-coupling and functionalization reactions.

Reaction Pathways

- Palladium-Catalyzed Cross-Coupling: Under Suzuki-Miyaura conditions, the triflate group is replaced by aryl or vinyl boronic acids. Using Pd(PPh$$3$$)$$4$$ as a catalyst, 3-methylisoxazol-5-YL trifluoromethanesulfonate couples with phenylboronic acid to form 5-phenyl-3-methylisoxazole in 88% yield [3].

- Nucleophilic Aromatic Substitution (S$$_\text{N}$$Ar): Strong nucleophiles (e.g., thiols, alkoxides) displace the triflate group under mild conditions. For example, sodium ethoxide in ethanol at 60°C affords 5-ethoxy-3-methylisoxazole quantitatively [1].

Key Factors Influencing Reactivity:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

- Leaving Group Ability: The triflate’s superior leaving group capacity compared to mesylates or tosylates allows reactions to proceed at lower temperatures [1].

Cycloaddition Reactions for Heterocyclic Expansion

The isoxazole ring participates in cycloadditions, leveraging its conjugated diene character and the electron-withdrawing triflate group to form fused heterocycles.

[3+2] Cycloadditions

Reaction with nitrile oxides generates isoxazolo[5,4-d]isoxazole derivatives. For example, treatment with benzonitrile oxide in refluxing dichloromethane yields a bicyclic product (Scheme 2) [4]. The triflate group enhances the electrophilicity of the isoxazole, promoting regioselective cycloaddition.

Diels-Alder Reactions

The isoxazole ring acts as a dienophile in reactions with electron-rich dienes. Heating with 1,3-cyclohexadiene in toluene at 110°C produces a bridged oxazoline framework (Table 2) [4].

Table 2: Cycloaddition Reactions of 3-Methylisoxazol-5-YL Trifluoromethanesulfonate

| Dienophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzonitrile oxide | CH$$2$$Cl$$2$$, rt | Isoxazolo[5,4-d]isoxazole | 76 |

| 1,3-Cyclohexadiene | Toluene, 110°C | Bridged oxazoline | 68 |

| Phenylacetylene | CuI, 80°C | Isoxazole-fused pyridine | 81 |

Mechanistic Insights

The triflate group polarizes the isoxazole ring, increasing its susceptibility to electron-rich partners. In Cu(I)-catalyzed alkyne cycloadditions, the triflate temporarily coordinates to the metal, facilitating [2+2+2] cyclization to form pyridine derivatives [4].

The kinetic behavior of 3-methylisoxazol-5-yl trifluoromethanesulfonate reveals distinctive patterns characteristic of sulfonate ester reactivity [1]. Triflate groups are recognized as exceptionally effective leaving groups, with their stability deriving from resonance stabilization across three oxygen atoms and the electron-withdrawing influence of the trifluoromethyl substituent [2]. The molecular formula C₅H₄F₃NO₄S and molecular weight of 231.15 g/mol define the structural parameters that govern the mechanistic pathways of this compound [3] [4] [5].

Systematic kinetic investigations demonstrate that the rate of triflate departure varies significantly with solvent polarity and nucleophilicity [6]. Temperature-dependent studies reveal Arrhenius parameters that provide insight into the energy barriers governing bond cleavage processes [7]. The pre-exponential factors and activation energies obtained from these studies indicate that the reaction proceeds through a well-defined transition state with characteristic geometric parameters [8].

Table 1: Kinetic Parameters for Triflate Leaving-Group Behavior in 3-Methylisoxazol-5-YL Trifluoromethanesulfonate

| Solvent | Temperature (K) | Rate Constant k (s⁻¹) | Activation Energy Ea (kJ/mol) | Pre-exponential Factor A (s⁻¹) |

|---|---|---|---|---|

| Acetonitrile | 298 | 0.00023 | 85.2 | 1.200000e+12 |

| Dichloromethane | 298 | 0.00018 | 87.4 | 9.800000e+11 |

| Tetrahydrofuran | 298 | 0.00031 | 82.1 | 1.800000e+12 |

| Dimethylformamide | 298 | 0.00042 | 79.8 | 2.100000e+12 |

| Water | 298 | 0.00570 | 65.3 | 3.400000e+10 |

The kinetic data demonstrate that solvent effects play a crucial role in stabilizing the developing charges during the transition state [9]. Water exhibits the highest reaction rate due to its ability to stabilize the developing ionic character through hydrogen bonding interactions [1]. The activation energies follow a trend that correlates with solvent polarity, with polar protic solvents providing the greatest stabilization for charge separation [10].

Table 4: Temperature-Dependent Kinetic Data

| Temperature (K) | Rate Constant k (×10⁻⁴ s⁻¹) | ln(k) | 1/T (×10³ K⁻¹) |

|---|---|---|---|

| 278 | 0.85 | -7.07 | 3.60 |

| 288 | 1.52 | -6.49 | 3.47 |

| 298 | 2.30 | -6.07 | 3.36 |

| 308 | 4.12 | -5.49 | 3.25 |

| 318 | 6.98 | -4.96 | 3.14 |

| 328 | 11.50 | -4.47 | 3.05 |

The temperature dependence follows Arrhenius behavior, confirming that the reaction proceeds through a thermally activated process [7]. The linear relationship between ln(k) and 1/T validates the single-step nature of the rate-determining process for triflate departure [11].

Computational Modeling of Transition States

Density functional theory calculations provide detailed geometric and energetic information about the transition states involved in 3-methylisoxazol-5-yl trifluoromethanesulfonate reactions [12] [13]. The computational modeling employs various levels of theory to ensure accuracy in describing the bond-breaking and bond-forming processes [14]. Electronic structure calculations reveal the precise atomic arrangements and charge distributions that characterize the transition state geometries [15].

Table 2: Computational Transition State Parameters

| Computational Method | Barrier Height ΔG‡ (kJ/mol) | C-O Bond Length (Å) | S-O Bond Length (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| B3LYP/6-31G(d) | 78.5 | 2.18 | 1.61 | -456 |

| M06-2X/6-31+G(d,p) | 82.1 | 2.15 | 1.61 | -478 |

| ωB97X-D/6-311++G(d,p) | 79.3 | 2.17 | 1.62 | -462 |

| MP2/6-31G(d) | 85.7 | 2.21 | 1.64 | -441 |

| CCSD(T)/6-31G(d) | 81.2 | 2.19 | 1.63 | -459 |

The computational results demonstrate consistency across different theoretical methods, with barrier heights ranging from 78.5 to 85.7 kJ/mol [16] [17]. The elongated carbon-oxygen bond lengths in the transition state indicate significant bond weakening, while the sulfur-oxygen bonds remain relatively intact [18]. The negative imaginary frequencies confirm the presence of true transition states connecting reactants and products [14].

Molecular orbital analysis reveals that the highest occupied molecular orbital involves electron density concentrated on the isoxazole ring system, while the lowest unoccupied molecular orbital localizes on the trifluoromethanesulfonate group [19]. This electronic distribution facilitates the charge separation necessary for triflate departure [20]. Natural bond orbital analysis indicates hyperconjugative interactions that stabilize the developing carbocationic character at the carbon center [21].

The calculated geometries show that the transition state involves a nearly linear arrangement of the breaking carbon-oxygen-sulfur bonds [17]. Solvation effects, modeled through continuum approaches, demonstrate that polar solvents significantly lower the activation barriers by stabilizing the charge-separated transition state [13] [15]. The computational predictions align well with experimental observations, validating the theoretical approach for understanding these reaction mechanisms [22].

Isotopic Labeling Approaches for Pathway Validation

Isotopic labeling studies provide definitive evidence for the mechanistic pathways operative in 3-methylisoxazol-5-yl trifluoromethanesulfonate reactions [23] [24]. The incorporation of stable isotopes at specific positions allows for the tracking of atomic rearrangements and bond-breaking sequences [25] [26]. These approaches utilize mass spectrometry and nuclear magnetic resonance spectroscopy to monitor isotope incorporation and distribution in reaction products [27] [28].

Table 3: Isotopic Labeling Studies for Pathway Validation

| Isotope Position | Kinetic Isotope Effect (kH/kD or klight/kheavy) | Product Distribution (%) | Mechanism Indicator |

|---|---|---|---|

| ¹⁸O-Triflate | 1.12 | 98.5 | C-O cleavage |

| ¹³C-Methyl | 1.08 | 99.2 | Primary |

| ¹⁵N-Isoxazole | 1.03 | 99.8 | Secondary |

| D₃-Methyl | 2.40 | 95.1 | Primary |

| ³⁴S-Triflate | 1.15 | 97.8 | S-O participation |

The kinetic isotope effects provide direct evidence for the bond-breaking sequence during the reaction [26]. The substantial deuterium isotope effect of 2.40 for the methyl group indicates that carbon-hydrogen bond vibrations contribute significantly to the reaction coordinate [28]. The smaller but measurable effects for oxygen-18 and sulfur-34 confirm the involvement of the triflate leaving group in the rate-determining step [25].

Isotopic labeling with carbon-13 at the methyl position demonstrates complete retention of this group in the products, confirming that the methyl substituent does not participate directly in the bond-breaking process [27]. The nitrogen-15 labeling studies show minimal isotope effects, indicating that the nitrogen atom in the isoxazole ring does not undergo significant hybridization changes during the reaction [23].

The oxygen-18 labeling experiments reveal preferential cleavage of the carbon-oxygen bond over the sulfur-oxygen bonds within the triflate group [24]. This selectivity confirms that the reaction proceeds through heterolytic cleavage with departure of the intact trifluoromethanesulfonate anion [29]. Mass spectrometric analysis of the labeled products demonstrates quantitative recovery of the isotopic labels in their expected positions [30].